

Commercial Availability and Suppliers of 5-Fluoro-2-methoxybenzylamine: A Technical Guide

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Compound of Interest

Compound Name: 5-Fluoro-2-methoxybenzylamine

Cat. No.: B138398

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, suppliers, and key technical data for **5-Fluoro-2-methoxybenzylamine**. The information is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this important chemical intermediate.

Commercial Availability and Supplier Information

5-Fluoro-2-methoxybenzylamine is commercially available from a number of suppliers, primarily catering to the research and development market. The compound is typically offered in quantities ranging from grams to kilograms. Below is a summary of key suppliers and their offerings.

| Supplier | Manufacturer | CAS Number | Purity | Available Quantities |
|------------------|-------------------|--|---------------|----------------------|
| Dabos | Apollo Scientific | 261951-68-2 | Not specified | 1g, 5g, 10g |
| Cenmed | Not specified | Not specified | Not specified | Custom quantities |
| Oakwood Chemical | Not specified | 261951-69-3 (for 5-Fluoro-2-methylbenzylamine) | >98% | 1g, 5g, 25g |
| BLD Pharm | Not specified | Not specified | Not specified | Inquire for details |
| Enanti Labs | Enanti Labs | Not specified | >98.0% | Bulk quantities |

Note: The CAS number for **5-Fluoro-2-methoxybenzylamine** can vary between suppliers. It is crucial to confirm the correct CAS number and product specifications with the supplier before purchase.

Synthesis and Experimental Protocols

While detailed, peer-reviewed synthesis protocols for **5-Fluoro-2-methoxybenzylamine** are not readily available in the public domain, a plausible and common synthetic route involves the reduction of the corresponding nitrile or amide. A representative experimental protocol for the synthesis of the related precursor, 5-Fluoro-2-methoxybenzamide, is described in patent literature, followed by a general procedure for amide reduction.

Synthesis of 5-Fluoro-2-methoxybenzamide (Precursor)

A potential route to **5-Fluoro-2-methoxybenzylamine** is through the intermediate 5-Fluoro-2-methoxybenzamide. The synthesis of this amide can be achieved from 5-fluoro-2-methoxybenzoic acid.

Reaction Scheme:

Experimental Protocol (Adapted from similar procedures):

- **Acid Chloride Formation:** To a solution of 5-fluoro-2-methoxybenzoic acid (1 equivalent) in an inert solvent such as dichloromethane or toluene, add thionyl chloride (1.2 equivalents) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) may be added. The reaction mixture is then stirred at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 5-fluoro-2-methoxybenzoyl chloride.
- **Amidation:** The crude acid chloride is dissolved in a suitable solvent (e.g., dichloromethane) and added dropwise to a cooled (0 °C) concentrated solution of aqueous ammonia or a solution of ammonia in an organic solvent. The reaction mixture is stirred for 1-2 hours. The resulting precipitate is filtered, washed with water, and dried to afford 5-fluoro-2-methoxybenzamide.

Reduction of 5-Fluoro-2-methoxybenzamide to 5-Fluoro-2-methoxybenzylamine

The reduction of the amide to the corresponding amine is a standard transformation in organic synthesis.

Reaction Scheme:

Experimental Protocol (General Procedure):

- To a stirred suspension of a suitable reducing agent, such as lithium aluminum hydride (LiAlH_4) (2-3 equivalents), in an anhydrous ethereal solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), add the 5-fluoro-2-methoxybenzamide (1 equivalent) portion-wise at 0 °C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the starting material is consumed (monitored by TLC).
- The reaction is then carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
- The resulting solids are filtered off, and the filter cake is washed with the ethereal solvent.

- The combined organic filtrates are dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
- The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield pure **5-Fluoro-2-methoxybenzylamine**.

Analytical Characterization

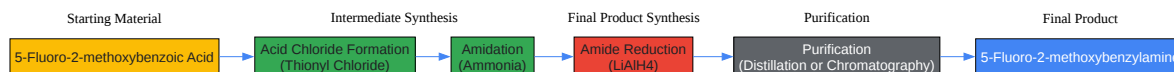
The identity and purity of **5-Fluoro-2-methoxybenzylamine** are typically confirmed using a combination of analytical techniques.

| Analytical Method | Expected Observations |
|---|---|
| ^1H NMR | Signals corresponding to the aromatic protons (with coupling patterns influenced by the fluorine and methoxy substituents), the benzylic methylene protons (a singlet or doublet depending on coupling to the amine protons), the methoxy protons (a singlet), and the amine protons (a broad singlet). |
| ^{13}C NMR | Resonances for the aromatic carbons (with C-F couplings), the benzylic carbon, and the methoxy carbon. |
| ^{19}F NMR | A singlet or a multiplet depending on the coupling with neighboring aromatic protons. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A single peak with a corresponding mass spectrum matching the expected fragmentation pattern. |

Visualizing Workflows

Synthesis Workflow

The following diagram illustrates a typical synthetic workflow for the preparation of **5-Fluoro-2-methoxybenzylamine** from 5-fluoro-2-methoxybenzoic acid.

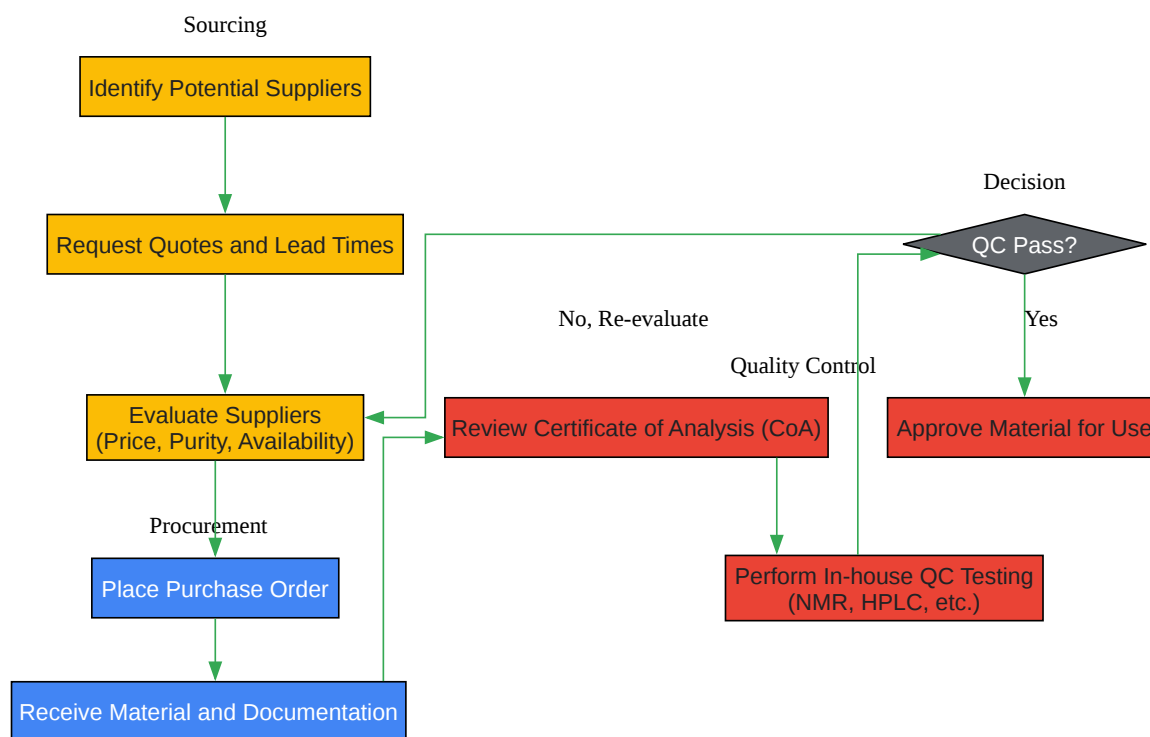


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Caption: Synthetic workflow for **5-Fluoro-2-methoxybenzylamine**.

Procurement and Quality Control Workflow

This diagram outlines the logical steps for procuring and verifying the quality of **5-Fluoro-2-methoxybenzylamine** for research and development purposes.



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Caption: Procurement and QC workflow for chemical reagents.

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